![molecular formula C9H8BrClFNO B2466449 2-bromo-N-(3-chloro-4-fluorophenyl)propanamide CAS No. 936819-24-8](/img/structure/B2466449.png)
2-bromo-N-(3-chloro-4-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-N-(3-chloro-4-fluorophenyl)propanamide (2-BN-3-CFP) is an organic compound belonging to the class of compounds known as amides. It is a colorless solid and is used in various scientific applications, including in the synthesis of pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of other compounds, such as 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide (2-BN-3-CFA). The structure of 2-BN-3-CFP is shown in Figure 1.
Scientific Research Applications
Synthesis and Molecular Structure
The compound 2-bromo-N-(3-chloro-4-fluorophenyl)propanamide has been studied for its synthesis and molecular structure. Kulai and Mallet-Ladeira (2016) explored its synthesis and analyzed it using various spectroscopic techniques, highlighting its efficiency as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Antimicrobial Properties
A study by Baranovskyi et al. (2018) investigated arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, including compounds related to this compound. Their research focused on the synthesis, cyclization, and evaluation of their antibacterial and antifungal activities (Baranovskyi et al., 2018).
Electrooptical Properties
Gray and Kelly (1981) conducted research on the impact of various lateral substituents on the clearing points and viscosities of esters, including those related to this compound. They found these compounds to have useful electrooptical properties with low injected smectic tendencies (Gray & Kelly, 1981).
Antimalarial Potency
Norcross et al. (2019) described the optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold. This led to the development of a compound with low-nanomolar activity against the malaria parasite, suggesting potential applications in malaria treatment (Norcross et al., 2019).
Synthesis and Receptor Binding
Milius et al. (1991) studied the synthesis and pharmacological characterization of N-substituted 3-(4-fluorophenyl)tropane derivatives, displaying binding characteristics parallel to cocaine. Some of these compounds, related to this compound, had substantially higher affinity at cocaine recognition sites (Milius et al., 1991).
properties
IUPAC Name |
2-bromo-N-(3-chloro-4-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c1-5(10)9(14)13-6-2-3-8(12)7(11)4-6/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAFWHFWHPNPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.